Fenamole

Übersicht

Beschreibung

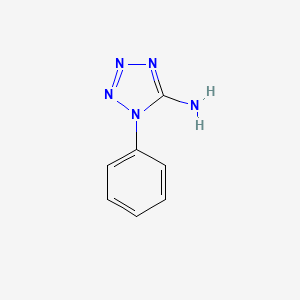

Es gehört zur Klasse der Phenyltetrazole und Derivate, die sich durch einen Tetrazolring auszeichnen, der an eine Phenylgruppe gebunden ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fenamol kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Phenylhydrazin mit Natriumnitrit in Gegenwart von Salzsäure zur Bildung von Phenyldiazoniumchlorid. Dieser Zwischenprodukt wird dann mit Natriumazid umgesetzt, um 1-Phenyl-5-Aminotetrazol zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fenamol beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Umkristallisation und Reinigung umfassen, um das Endprodukt in der gewünschten Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenamole can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate is then reacted with sodium azide to yield 1-phenyl-5-aminotetrazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fenamol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fenamol kann oxidiert werden, um entsprechende Nitroverbindungen zu bilden.

Reduktion: Die Reduktion von Fenamol kann zur Bildung von Amin-Derivaten führen.

Substitution: Fenamol kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Fenamol zu Nitroderivaten führen, während die Reduktion verschiedene Aminverbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Pain Management

Fenamole is primarily used for the treatment of pain associated with muscle spasms. Its effectiveness in alleviating pain has been documented, although comprehensive human studies remain limited. Animal studies suggest potential harmful effects during pregnancy, indicating caution in its use among pregnant women .

Mechanism of Action

The precise mechanism of action for this compound is not fully understood; however, it is believed to inhibit the production of specific chemical messengers in the brain responsible for pain and inflammation. The compound's analgesic properties make it comparable to other NSAIDs, although further research is necessary to elucidate its full pharmacological profile.

Research Applications

Biological Activity Studies

this compound has been investigated for various biological activities beyond pain relief, including potential antimicrobial and anticancer properties. These studies aim to explore the compound's efficacy against different pathogens and cancer cell lines, contributing to the broader understanding of its therapeutic potential.

Synthesis and Chemistry

In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its derivatives are explored for therapeutic applications, enhancing its relevance in medicinal chemistry. The synthesis typically involves modifications that can lead to novel compounds with enhanced biological activity.

Industrial Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis highlights its importance in industrial applications, where it can contribute to the development of various products.

Wirkmechanismus

The mechanism of action of fenamole involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenamol ist strukturell mit anderen Phenyltetrazolen und Derivaten verwandt, wie zum Beispiel:

- 1-Phenyl-1H-tetrazol-5-amin

- 5-Amino-1-phenyltetrazol

Einzigartigkeit

Die Einzigartigkeit von Fenamol liegt in seiner spezifischen chemischen Struktur, die ihm besondere Eigenschaften und Reaktivität verleiht. Im Vergleich zu ähnlichen Verbindungen kann Fenamol unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .

Biologische Aktivität

Fenamole, a small molecule with the chemical formula and a CAS number of 21640, has garnered attention for its biological activity and potential therapeutic applications. Originally investigated for its role in supportive care, particularly concerning side effects and dental plaque, this compound's pharmacological profile has led to various studies exploring its mechanism of action and efficacy in different biological contexts.

This compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. The compound exhibits properties that suggest it may modulate pathways related to pain and inflammation, making it a candidate for further investigation in pain management therapies.

Pharmacological Properties

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation. This property is significant for conditions characterized by chronic inflammation.

- Analgesic Activity : this compound has shown potential as an analgesic agent, possibly through the inhibition of pain pathways in the central nervous system.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against oral pathogens associated with dental plaque formation.

Clinical Investigations

A notable study published in PubMed examined the effects of this compound on dental plaque formation. The study involved a controlled trial where participants were administered this compound to assess its efficacy in reducing plaque accumulation compared to a placebo group. The results demonstrated a statistically significant reduction in plaque scores among those treated with this compound, indicating its potential use as an adjunctive treatment in oral hygiene.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound on human cell lines. These studies revealed that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations but effectively reduced the levels of inflammatory markers such as IL-6 and TNF-alpha.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-phenyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDRMKBVYYVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048694 | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-78-7 | |

| Record name | Fenamole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENAMOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.